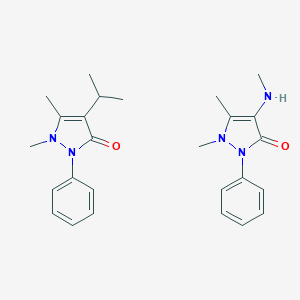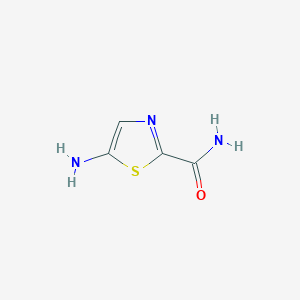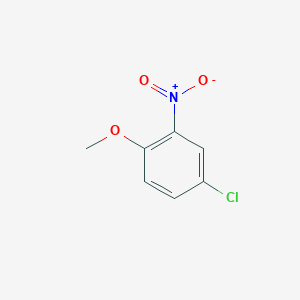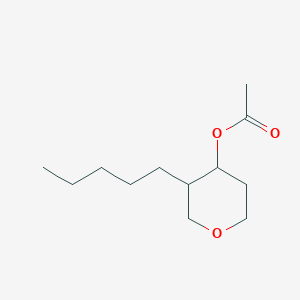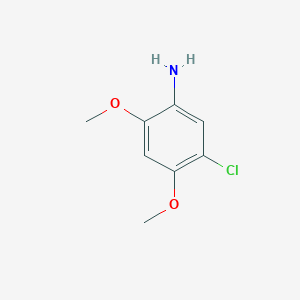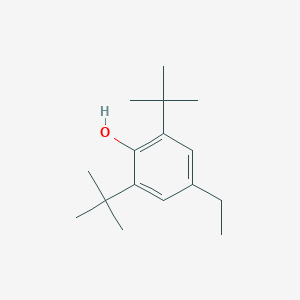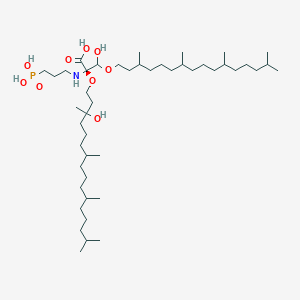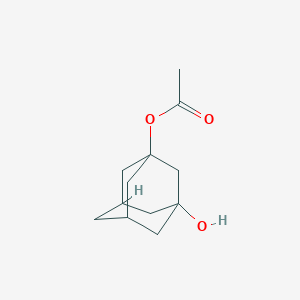
1,3-Adamantanodiol Monoacetato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantane-1,3-diol Monoacetate is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of a hydroxyl group at the first position and an acetoxy group at the third position of the adamantane skeleton. The molecular formula of Adamantane-1,3-diol Monoacetate is C12H18O3, and it has a molecular weight of 210.27 g/mol .
Aplicaciones Científicas De Investigación
Adamantane-1,3-diol Monoacetate has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Adamantane-1,3-diol Monoacetate, also known as 1-Hydroxy-3-acetoxyadamantane, is a biochemical used in proteomics research
Mode of Action
It’s known that adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Biochemical Pathways
Adamantane derivatives are known to be involved in a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Result of Action
Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .
Análisis Bioquímico
Biochemical Properties
Adamantane derivatives are known to have unique stability and reactivity when compared to simple hydrocarbon derivatives . They are frequently synthesized via carbocation or radical intermediates .
Cellular Effects
Adamantane derivatives have been shown to interact with various cellular components, influencing cell function .
Molecular Mechanism
Adamantane derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
Adamantane derivatives have been shown to have unique vibrational dynamics when studied using infrared (IR) spectroscopy .
Metabolic Pathways
Adamantane derivatives are known to be involved in various metabolic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Adamantane-1,3-diol Monoacetate can be synthesized through various methods. One common approach involves the acetylation of 1-hydroxyadamantane using acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: Industrial production of Adamantane-1,3-diol Monoacetate often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Adamantane-1,3-diol Monoacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The acetoxy group can be reduced to yield the corresponding alcohol.
Substitution: The hydroxyl and acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1-acetoxyadamantanone, while reduction of the acetoxy group can produce 1,3-dihydroxyadamantane.
Comparación Con Compuestos Similares
1-Hydroxyadamantane: Lacks the acetoxy group, making it less lipophilic and potentially less bioavailable.
1,3-Dihydroxyadamantane: Contains two hydroxyl groups, which may enhance its solubility and reactivity compared to Adamantane-1,3-diol Monoacetate.
Uniqueness: Adamantane-1,3-diol Monoacetate stands out due to its balanced hydrophilic and lipophilic properties, which can enhance its bioavailability and versatility in various applications. Its unique structure allows for selective functionalization, making it a valuable intermediate in synthetic chemistry .
Propiedades
IUPAC Name |
(3-hydroxy-1-adamantyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-8(13)15-12-5-9-2-10(6-12)4-11(14,3-9)7-12/h9-10,14H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJWKUYIFQXZEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12CC3CC(C1)CC(C3)(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
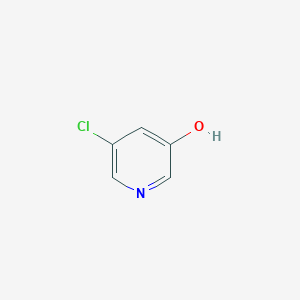
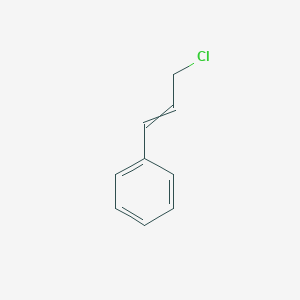
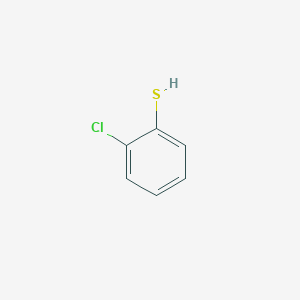
![2,4-Dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin](/img/structure/B146424.png)
